molecular formula C18H19FN2O4S B6020876 N-(3-fluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

N-(3-fluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

Numéro de catalogue B6020876
Poids moléculaire: 378.4 g/mol
Clé InChI: DBZWJBIKKMVRAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-fluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide (FMe), also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. Sorafenib was first discovered in 1996 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mécanisme D'action

Sorafenib works by inhibiting the activity of several kinases that are involved in the regulation of cell proliferation, angiogenesis, and apoptosis. Specifically, Sorafenib inhibits the activity of Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, Sorafenib prevents the activation of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and inhibit angiogenesis. Sorafenib has also been shown to inhibit the activity of several kinases that are involved in the regulation of cell proliferation and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of Sorafenib is that it has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. Sorafenib has also been shown to be effective in inhibiting the growth of tumor cells in vitro and in vivo. However, one of the limitations of Sorafenib is that it can be toxic to normal cells, which can limit its clinical use.

Orientations Futures

There are several future directions for the study of Sorafenib. One area of research is the development of Sorafenib analogs that have improved efficacy and reduced toxicity. Another area of research is the combination of Sorafenib with other cancer therapies to improve its efficacy. Additionally, the use of Sorafenib in the treatment of other types of cancer is an area of active research.

Méthodes De Synthèse

The synthesis of Sorafenib involves a multistep process that begins with the reaction of 3-fluoroaniline with 4-methylbenzoyl chloride to form 3-fluoro-4-methylbenzanilide. This intermediate is then reacted with 4-morpholine sulfonamide to form Sorafenib.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the regulation of cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.

Propriétés

IUPAC Name

N-(3-fluorophenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-13-5-6-14(18(22)20-16-4-2-3-15(19)12-16)11-17(13)26(23,24)21-7-9-25-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZWJBIKKMVRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.